molecular formula C7H10N2O B13922406 (2-Amino-5-methylpyridin-4-yl)methanol CAS No. 1033203-37-0

(2-Amino-5-methylpyridin-4-yl)methanol

Cat. No.: B13922406
CAS No.: 1033203-37-0
M. Wt: 138.17 g/mol
InChI Key: CMQMMKOZGHFYJM-UHFFFAOYSA-N
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Description

"(2-Amino-5-methylpyridin-4-yl)methanol" is a pyridine derivative characterized by a hydroxylmethyl (-CH2OH) group at the 4-position, an amino (-NH2) group at the 2-position, and a methyl (-CH3) group at the 5-position of the pyridine ring. Its hydroxyl and amino groups enhance its solubility in polar solvents, while the methyl group contributes to steric and electronic modulation of the ring system.

Properties

CAS No.

1033203-37-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2-amino-5-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

CMQMMKOZGHFYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (2-Amino-5-methylpyridin-4-yl)methanol involves the reduction of methyl 2-amino-5-methylpyridine-4-carboxylate using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C. The reaction is typically carried out for about 2 hours, followed by the addition of water and sodium hydroxide to complete the reduction process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced further to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (2-Amino-5-methylpyridin-4-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(2-Amino-5-methylpyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-5-methylpyridin-4-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets would vary based on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(2-Amino-5-methylpyridin-4-yl)methanol" with structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Substituents Molecular Weight Key Properties/Applications References
This compound 2-NH2, 4-CH2OH, 5-CH3 (pyridine) 154.18 g/mol¹ High polarity due to -NH2 and -CH2OH; potential antimicrobial activity inferred from analogs.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-Cl, 3-(CH(OCH3)2), 4-CH2OH (pyridine) 231.67 g/mol² Reduced solubility compared to amino analogs; chloro group enhances reactivity in substitution reactions.
(4-Amino-2-methyl-5-pyrimidinyl)methanol 4-NH2, 2-CH3, 5-CH2OH (pyrimidine) 139.16 g/mol Pyrimidine core increases hydrogen-bonding capacity; used in vitamin B1 synthesis intermediates.
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine 2-NH2, 4-(2-Cl-5-Ph-pyridinyl) (pyridine) 326.78 g/mol Chloro-phenyl substituents enhance lipophilicity; demonstrated antimicrobial activity in screening.

¹Calculated based on molecular formula C7H10N2O.
²Calculated from .

Structural and Functional Analysis

  • Amino vs.
  • Pyridine vs. Pyrimidine Cores: Pyrimidine derivatives (e.g., "(4-Amino-2-methyl-5-pyrimidinyl)methanol") exhibit distinct electronic properties due to the presence of two nitrogen atoms, which enhance binding to biological targets like enzymes or DNA .
  • Methyl Group Influence : The 5-methyl group in the target compound reduces ring strain and may sterically hinder interactions in biological systems compared to bulkier substituents (e.g., phenyl groups in derivatives) .

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